Cas no 331-40-8 ((3-Chloro-4-fluorophenoxy)acetic Acid)
(3-Chloro-4-fluorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative with applications in organic synthesis and agrochemical research. Its structure, featuring both chloro and fluoro substituents on the aromatic ring, enhances its reactivity and potential as an intermediate in the development of herbicides and plant growth regulators. The compound’s high purity and stability make it suitable for precise synthetic applications, while its distinct functional groups allow for further derivatization in pharmaceutical and agricultural chemistry. Its well-defined physicochemical properties ensure consistent performance in research and industrial processes. This compound is particularly valued for its role in studying structure-activity relationships in phenoxy-based bioactive molecules.
331-40-8 structure
Product Name:(3-Chloro-4-fluorophenoxy)acetic Acid
CAS No:331-40-8
MF:C8H6ClFO3
MW:204.582845211029
MDL:MFCD03422202
CID:314513
PubChem ID:223070
Update Time:2025-08-03
(3-Chloro-4-fluorophenoxy)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Chloro-4-fluorophenoxy)acetic acid
- (3-Chloro-4-fluorophenoxy)acetic acid
- Acetic acid,2-(3-chloro-4-fluorophenoxy)-
- 3-chloro-4-fluoro-phenoxyacetic acid
- JHDKSQRVPAURMA-UHFFFAOYSA-N
- VS-03804
- Z65577990
- AKOS000103206
- 331-40-8
- EN300-30457
- MFCD03422202
- CS-0215871
- BB 0259710
- NSC10229
- NSC-10229
- F87907
- (3-Chloro-4-fluorophenoxy)acetic acid, AldrichCPR
- SCHEMBL1576408
- DTXSID00278823
- (3-Chloro-4-fluoro-phenoxy)-acetic acid
- STK317902
- ALBB-000795
- BBL013386
- 3-chloro-4-fluorophenoxyacetic acid
- (3-Chloro-4-fluorophenoxy)acetic Acid
-
- MDL: MFCD03422202
- Inchi: 1S/C8H6ClFO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
- InChI Key: JHDKSQRVPAURMA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)OCC(=O)O)F
Computed Properties
- Exact Mass: 203.99900
- Monoisotopic Mass: 203.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 46.5A^2
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: 106-108 °C
- Boiling Point: 334.0±27.0 °C at 760 mmHg
- Flash Point: 155.8±23.7 °C
- Refractive Index: 1.537
- PSA: 46.53000
- LogP: 1.94250
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
(3-Chloro-4-fluorophenoxy)acetic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-Chloro-4-fluorophenoxy)acetic Acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(3-Chloro-4-fluorophenoxy)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 059922-1g |
3-Chloro-4-fluoro-phenoxy)-acetic acid |
331-40-8 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 059922-5g |
3-Chloro-4-fluoro-phenoxy)-acetic acid |
331-40-8 | 95% | 5g |
£372.00 | 2022-03-01 | |
| TRC | C367858-50mg |
(3-Chloro-4-fluorophenoxy)acetic Acid |
331-40-8 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C367858-100mg |
(3-Chloro-4-fluorophenoxy)acetic Acid |
331-40-8 | 100mg |
$ 65.00 | 2022-06-01 | ||
| TRC | C367858-500mg |
(3-Chloro-4-fluorophenoxy)acetic Acid |
331-40-8 | 500mg |
$ 160.00 | 2022-06-01 | ||
| Enamine | EN300-30457-1g |
2-(3-chloro-4-fluorophenoxy)acetic acid |
331-40-8 | 95% | 1g |
$153.0 | 2023-09-05 | |
| Enamine | EN300-30457-5g |
2-(3-chloro-4-fluorophenoxy)acetic acid |
331-40-8 | 95% | 5g |
$485.0 | 2023-09-05 | |
| Enamine | EN300-30457-10g |
2-(3-chloro-4-fluorophenoxy)acetic acid |
331-40-8 | 95% | 10g |
$600.0 | 2023-09-05 | |
| Enamine | EN300-30457-0.05g |
2-(3-chloro-4-fluorophenoxy)acetic acid |
331-40-8 | 95.0% | 0.05g |
$21.0 | 2025-02-20 | |
| Enamine | EN300-30457-0.1g |
2-(3-chloro-4-fluorophenoxy)acetic acid |
331-40-8 | 95.0% | 0.1g |
$30.0 | 2025-02-20 |
(3-Chloro-4-fluorophenoxy)acetic Acid Related Literature
-
1. Conformational influences in copper co-ordination compounds. Part VI. Crystal structure of a fourth crystalline isomer of bis-(2-hydroxy-N-methyl-1-naphthylmethyleneiminato)copper(II)Dennis W. Martin,T. Neil Waters J. Chem. Soc. Dalton Trans. 1973 2440
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